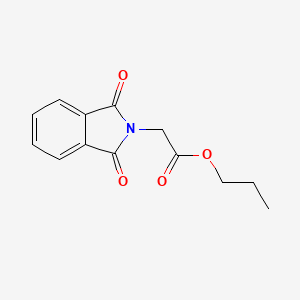

Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO4 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

propyl 2-(1,3-dioxoisoindol-2-yl)acetate |

InChI |

InChI=1S/C13H13NO4/c1-2-7-18-11(15)8-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3 |

InChI Key |

GOGCRSPYAVSORZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CN1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving Propyl 2 1,3 Dioxoisoindolin 2 Yl Acetate and Analogous Systems

Investigation of Esterification and Transesterification Pathways

The synthesis of propyl 2-(1,3-dioxoisoindolin-2-yl)acetate itself involves an esterification reaction. The mechanism of such reactions, as well as the related transesterification processes, has been extensively studied, particularly in the context of N-protected amino acids which serve as excellent analogs.

Esterification of N-protected amino acids is commonly achieved using an alcohol in the presence of a coupling agent like a carbodiimide and a catalyst such as 4-(dimethylamino)pyridine (DMAP). acs.orgcore.ac.uk The reaction can also be facilitated by reagents like trimethylchlorosilane (TMSCl) in methanol (B129727). nih.gov

The general mechanism for acid-catalyzed esterification, known as Fischer esterification, proceeds through several key steps. libretexts.orgpearson.com Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com Subsequently, a proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water). libretexts.org The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. libretexts.org This process is reversible, and to drive the equilibrium towards the product, an excess of the alcohol or removal of water is often employed. libretexts.org

Transesterification, the conversion of one ester to another, follows a similar mechanistic pathway. The reaction can be catalyzed by either acids or bases. In an acid-catalyzed transesterification, the carbonyl oxygen of the starting ester is protonated, followed by nucleophilic attack from the new alcohol. A tetrahedral intermediate is formed, and through a series of proton transfers, the original alkoxy group is eliminated as an alcohol, yielding the new ester.

Table 1: Key Steps in Acid-Catalyzed Esterification

| Step | Description |

| 1 | Protonation of the carbonyl oxygen |

| 2 | Nucleophilic attack by the alcohol |

| 3 | Formation of a tetrahedral intermediate |

| 4 | Proton transfer to create a good leaving group |

| 5 | Elimination of the leaving group (water) |

| 6 | Deprotonation to yield the ester |

Nucleophilic Acyl Substitution Mechanisms at the Ester Carbonyl

The ester group in this compound is susceptible to nucleophilic acyl substitution. This class of reactions involves the replacement of the leaving group (in this case, the propoxy group) by a nucleophile. masterorganicchemistry.com The general mechanism proceeds through a two-stage process: nucleophilic addition followed by elimination. vanderbilt.edu

In the first step, the nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate where the carbon atom is sp³ hybridized. youtube.comvanderbilt.edu In the second step, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. vanderbilt.edu

The reaction can be catalyzed by either acid or base. byjus.com

Base-catalyzed nucleophilic acyl substitution (saponification): In the presence of a base, such as hydroxide (B78521), the nucleophile directly attacks the carbonyl carbon. libretexts.org The resulting tetrahedral alkoxide intermediate then expels the leaving group (alkoxide) to form a carboxylic acid, which is subsequently deprotonated by the basic conditions to form a carboxylate salt. libretexts.org

Acid-catalyzed nucleophilic acyl substitution: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by a weak nucleophile. byjus.com After the nucleophile adds to the carbonyl carbon, a proton transfer occurs to the leaving group, allowing it to be expelled as a neutral molecule. byjus.com

The reactivity of the ester towards nucleophilic attack is influenced by both steric and electronic factors. The phthalimide (B116566) group, being electron-withdrawing, can influence the electrophilicity of the ester carbonyl.

Table 2: Comparison of Acid- and Base-Catalyzed Nucleophilic Acyl Substitution

| Feature | Acid-Catalyzed | Base-Catalyzed |

| Catalyst | Acid (e.g., H₂SO₄) | Base (e.g., NaOH) |

| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack on the carbonyl carbon |

| Intermediate | Positively charged tetrahedral intermediate | Negatively charged tetrahedral intermediate |

| Nucleophile | Neutral (e.g., H₂O, ROH) | Anionic (e.g., OH⁻, RO⁻) |

| Leaving Group | Neutral molecule (e.g., ROH) | Anion (e.g., RO⁻) |

Radical Pathways Initiated by N-Acyloxyphthalimide Fragmentation

N-Acyloxyphthalimides, which are structurally related to the title compound, are versatile precursors for generating carbon-centered radicals. acs.org These radicals are typically generated through a reductive fragmentation process initiated by a single electron transfer (SET). acs.orgresearchgate.net This process can be induced under thermal, photochemical, or electrochemical conditions. acs.org

The general mechanism involves the reduction of the N-acyloxyphthalimide to form a radical anion. nih.gov This intermediate then undergoes fragmentation. In the case of alkyl-substituted N-acyloxyphthalimides, this fragmentation is a decarboxylative process, leading to the formation of an alkyl radical, carbon dioxide, and a phthalimide anion. acs.org

The generated alkyl radicals can then participate in a variety of synthetic transformations, including additions, cyclizations, and cross-coupling reactions. beilstein-journals.org For instance, in the presence of an electron-deficient alkene, the alkyl radical can add to the double bond. nih.gov The termination of this process can occur through hydrogen-atom transfer or another single-electron reduction followed by protonation. nih.gov

The efficiency and selectivity of these radical reactions can be influenced by various factors, including the choice of electron donor, the use of Lewis or Brønsted acids, and the potential for forming charge-transfer complexes. beilstein-journals.org Visible-light photocatalysis has emerged as a powerful tool for initiating these SET processes under mild conditions. nih.gov

C-H Functionalization and Oxidative Coupling Mechanisms

The phthalimide moiety can play a crucial role in directing C-H functionalization and participating in oxidative coupling reactions. N-Hydroxyphthalimide (NHPI), a key precursor to N-acyloxyphthalimides, is widely used as a catalyst in C-H functionalization reactions. postech.ac.krnih.gov

In many of these reactions, the phthalimide N-oxyl (PINO) radical is a key intermediate. dntb.gov.ua The PINO radical can act as a hydrogen atom transfer (HAT) agent, abstracting a hydrogen atom from a substrate to generate a carbon-centered radical. postech.ac.kr This substrate radical can then undergo further reactions, such as coupling with another radical or oxidation to a carbocation.

For example, in the copper-catalyzed C-H functionalization of benzylic and allylic hydrocarbons using NHPI and an oxidant like PhI(OAc)₂, the PINO radical is believed to play a dual role. postech.ac.krnih.gov It acts as a catalytic hydrogen abstractor from the hydrocarbon and also couples with the resulting alkyl radical to form the C-O bond. postech.ac.kr

Oxidative coupling reactions can also involve the phthalimide structure. For instance, rhodium(III)-catalyzed oxidative annulation of benzamides with alkynes can lead to the formation of phthalimide derivatives. acs.org These reactions typically proceed through a C-H activation step, followed by insertion of the alkyne and reductive elimination to form the final product.

Ring-Opening Reactions of the Phthalimide Moiety and Subsequent Transformations

The phthalimide ring is susceptible to ring-opening reactions under various conditions, most notably through hydrolysis or aminolysis. These reactions are fundamental to the well-known Gabriel synthesis of primary amines. masterorganicchemistry.comvedantu.combyjus.com

The mechanism of phthalimide ring-opening typically involves nucleophilic attack at one of the carbonyl carbons of the imide. libretexts.orgnrochemistry.com

Hydrolysis: Under basic conditions, a hydroxide ion attacks a carbonyl carbon, forming a tetrahedral intermediate. byjus.com This intermediate can then undergo ring-opening to yield a phthalamic acid salt. Acidic hydrolysis can also be employed to achieve the same transformation. patsnap.com DFT calculations suggest that in methanol, the ring-opening of phthalimide prefers a stepwise mechanism with a lower energy barrier over a concerted one. acs.org

Aminolysis/Hydrazinolysis: The cleavage of the phthalimide ring using amines or hydrazine (B178648) is a key step in liberating the primary amine in the Gabriel synthesis. nrochemistry.com Hydrazine is often preferred as it allows for milder reaction conditions. masterorganicchemistry.com The mechanism involves the nucleophilic attack of hydrazine on a carbonyl group, leading to a ring-opened intermediate. nrochemistry.com A subsequent intramolecular nucleophilic acyl substitution reaction results in the formation of a stable five-membered phthalhydrazide (B32825) ring and the release of the primary amine. nrochemistry.com

The initial aminolysis of one of the imide bonds can be followed by an intramolecularly catalyzed hydrolysis or aminolysis of the second phthalamido linkage. cdnsciencepub.com For example, the use of methylamine for the removal of a phthaloyl protecting group involves the initial formation of an N-methylamido group, which then catalyzes the cleavage of the remaining amide bond. cdnsciencepub.com

Sophisticated Spectroscopic and Diffraction Techniques for Chemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) spectroscopy of Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate is expected to reveal characteristic signals for each unique proton in the molecule. The aromatic protons of the phthalimide (B116566) group would typically appear as a complex multiplet in the downfield region (around 7.7-7.9 ppm) due to the electron-withdrawing effect of the adjacent carbonyl groups. The methylene (B1212753) protons of the acetate (B1210297) moiety directly attached to the nitrogen atom would likely resonate as a singlet at approximately 4.4 ppm. The signals for the propyl ester group would include a triplet for the terminal methyl protons (around 0.9 ppm), a sextet for the central methylene protons (around 1.6 ppm), and a triplet for the methylene protons adjacent to the ester oxygen (around 4.1 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. For this compound, distinct signals would be observed for the carbonyl carbons of the phthalimide and ester groups, typically in the range of 167-168 ppm. The aromatic carbons of the phthalimide ring would produce signals between 123 ppm and 134 ppm. The methylene carbon of the acetate group is expected around 39 ppm, while the carbons of the propyl group would appear at approximately 10 ppm (CH₃), 22 ppm (CH₂), and 67 ppm (OCH₂).

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity of protons and carbons. COSY spectra would show correlations between adjacent protons, for instance, between the different methylene groups of the propyl chain. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C NMR spectra.

| ¹H NMR Chemical Shifts | ¹³C NMR Chemical Shifts |

| Assignment | δ (ppm) |

| Phthalimide-H | ~7.8 (m) |

| N-CH₂ | ~4.4 (s) |

| O-CH₂ | ~4.1 (t) |

| CH₂ | ~1.6 (sext) |

| CH₃ | ~0.9 (t) |

Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display several characteristic absorption bands. Strong bands corresponding to the stretching vibrations of the two carbonyl groups of the phthalimide moiety are expected around 1775 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric). The carbonyl stretching of the ester group would likely appear as a strong band around 1745 cm⁻¹. The C-N stretching vibration of the imide would be observed in the region of 1390 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be present around 3000 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

| Vibrational Frequency (cm⁻¹) | Assignment |

| ~1775 | Phthalimide C=O (asymmetric stretch) |

| ~1715 | Phthalimide C=O (symmetric stretch) |

| ~1745 | Ester C=O (stretch) |

| ~1390 | C-N (imide stretch) |

| ~1240 | C-O (ester stretch) |

| ~2850-2960 | C-H (aliphatic stretch) |

| ~3000-3100 | C-H (aromatic stretch) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₃H₁₃NO₄), the expected exact mass can be calculated. Using electrospray ionization (ESI), the compound would likely be observed as its protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. The high mass accuracy of HRMS (typically within 5 ppm) allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Chromatographic Methods for Purity and Enantiomeric Excess Analysis (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose. For a non-volatile compound like this compound, reverse-phase HPLC would be a suitable method. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation of the target compound from any impurities. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

If the synthesis involves chiral components or has the potential to create enantiomers, chiral HPLC or chiral GC would be necessary to determine the enantiomeric excess. This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Computational Chemistry and Theoretical Modeling of Propyl 2 1,3 Dioxoisoindolin 2 Yl Acetate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For "Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate," DFT calculations can elucidate key aspects of its reactivity and molecular properties.

Detailed research findings from DFT studies on analogous phthalimide-containing compounds reveal predictable patterns in electronic distribution. nih.gov The phthalimide (B116566) moiety, with its two carbonyl groups, acts as a significant electron-withdrawing group. This influences the electron density across the entire molecule. The nitrogen atom of the isoindoline-1,3-dione ring is rendered electron-deficient, which in turn affects the adjacent acetate (B1210297) group.

Frontier Molecular Orbital (FMO) analysis, a common component of DFT studies, provides insights into the chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how the molecule interacts with other species. For phthalimide derivatives, the HOMO is often localized on the benzene (B151609) ring of the phthalimide group, while the LUMO is distributed over the electron-deficient carbonyl groups. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. In a similar phthalimide derivative, the calculated HOMO-LUMO energy gap was found to be 4.59 eV, indicating considerable stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For "this compound," the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the propyl chain and the aromatic ring.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.21 eV |

| HOMO-LUMO Gap | 4.59 eV |

| Dipole Moment | 2.5 D |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations provide a detailed picture of the conformational landscape of "this compound" and its interactions with its environment.

In an aqueous environment, "this compound" would exhibit specific intermolecular interactions. The carbonyl oxygen atoms of the phthalimide and ester groups are capable of forming hydrogen bonds with water molecules. The aromatic ring of the phthalimide group can engage in π-π stacking interactions with other aromatic systems and hydrophobic interactions. The propyl chain, being aliphatic, will also contribute to the molecule's hydrophobic character.

MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) for different atom pairs. For instance, the RDF between the carbonyl oxygen atoms and water hydrogen atoms would reveal the strength and distance of hydrogen bonding. The stability of the molecule's conformation and its interactions within a simulation can be assessed by monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over time. plos.org

| Dihedral Angle | Predicted Stable Range (degrees) |

|---|---|

| C(O)-N-CH2-C(O) | 80-100 |

| N-CH2-C(O)-O | 170-190 |

| CH2-C(O)-O-CH2 | 170-190 |

In Silico Studies of Reaction Pathways and Transition States

Computational methods can be used to model chemical reactions, providing insights into reaction mechanisms, energetics, and the structures of transition states. For "this compound," a key reaction of interest is the hydrolysis of the ester bond, which would yield 2-(1,3-dioxoisoindolin-2-yl)acetic acid and propanol (B110389).

In silico studies of this reaction would typically involve locating the transition state structure for the nucleophilic attack of a water molecule (or hydroxide (B78521) ion in base-catalyzed hydrolysis) on the carbonyl carbon of the ester. Quantum chemical methods, such as DFT, are used to calculate the energies of the reactants, products, and the transition state. The difference in energy between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate.

The reaction pathway can be visualized by plotting the energy of the system as a function of the reaction coordinate, which represents the progress of the reaction. This profile would show the energy barrier that must be overcome for the reaction to occur. Computational studies can also investigate the effect of catalysts or different solvent environments on the reaction pathway.

Ligand-Protein Interaction Profiling and Binding Energy Predictions (where phthalimide scaffolds are relevant)

The phthalimide scaffold is a well-known pharmacophore present in many biologically active compounds, including the notorious thalidomide (B1683933) and its immunomodulatory derivatives (IMiDs). These compounds are known to bind to the protein Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. Given this precedent, "this compound" can be computationally evaluated for its potential to interact with protein targets like Cereblon.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor protein. imrpress.com Docking simulations of "this compound" into the binding site of Cereblon could reveal potential binding modes. The phthalimide group is known to be crucial for binding to Cereblon, where it is stabilized by hydrogen bonds and π-π stacking interactions with key amino acid residues in the binding pocket. nih.gov

Following docking, more rigorous methods like MD simulations and binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can be used to provide a more accurate prediction of the binding affinity. mdpi.com These calculations take into account the dynamic nature of the protein-ligand complex and the effects of the solvent. The results of these simulations can provide a quantitative estimate of the binding free energy (ΔG_bind), which is indicative of the strength of the interaction. A more negative ΔG_bind suggests a stronger and more stable interaction.

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -7.5 |

| Predicted Binding Free Energy (ΔG_bind, kcal/mol) | -30.2 |

| Key Interacting Residues | TYR384, TRP386, TRP400 |

| Types of Interactions | Hydrogen bonds, π-π stacking |

Strategic Applications in Complex Chemical Synthesis

Role as Precursors and Synthetic Intermediates in Multi-Step Organic Syntheses

Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate, and its parent family of N-phthaloyl amino acids, are well-established as crucial precursors and intermediates in a variety of multi-step synthetic pathways. ekb.egresearchgate.net The compound provides a stable and reliable source of a glycine (B1666218) unit that can be incorporated into larger, more complex molecules. The ester and imide functionalities offer distinct points for chemical modification, allowing for sequential and controlled bond-forming reactions.

Research has demonstrated the utility of N-phthaloyl amino acid derivatives in the synthesis of new amides and other biologically relevant scaffolds. For instance, N-phthaloyl-(S)-aminoacyl chlorides, which are closely related to the target compound, are effective agents for the enantiomeric separation of heterocyclic amines and for use in stereoselective reactions like the Mannich and Pictet-Spengler reactions. ekb.eg Furthermore, esters of N-phthaloyl amino acids have been investigated for their potential in developing compounds with specific biological activities. nih.gov The synthesis of amide derivatives from N-phthaloylglycine, for example, has been used to create molecules with interesting structural features and potential applications in medicinal chemistry. dnu.dp.ua

The general synthetic utility is summarized in the table below, showcasing transformations involving the core N-phthaloyl acetate (B1210297) structure.

| Precursor/Intermediate | Reaction Type | Product Class | Significance |

|---|---|---|---|

| N-Phthaloyl Glycine Chloride | Acylation of amines | Dipeptides / Amides | Used in peptide synthesis and for creating complex amides. researchgate.net |

| N-Phthaloyl Amino Acid | Boronic acid-catalyzed amidation | α-Dipeptides | Direct, atom-economical method for peptide bond formation. researchgate.net |

| This compound | Hydrolysis / Amidation | N-Phthaloyl Glycine / N-Phthaloyl Glycinamides | Serves as a stable precursor to the corresponding carboxylic acid or can be directly converted to amides. |

| N-Phthaloyl Glycine Esters | Antimicrobial screening | Biologically Active Esters | Investigated for development of novel antimicrobial agents. nih.gov |

Application in Protecting Group Chemistry for Primary Amines

A primary and critical application of the 2-(1,3-dioxoisoindolin-2-yl)acetate moiety is in protecting group chemistry. organic-chemistry.org In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The phthalimide (B116566) group serves as a robust and reliable protecting group for primary amines. masterorganicchemistry.comgoogle.com

The Gabriel synthesis, a classical method for preparing primary amines, relies on the use of potassium phthalimide to alkylate a substrate, thereby forming a protected amine. masterorganicchemistry.comthieme-connect.de this compound is, in essence, a pre-formed product of a Gabriel-type synthesis starting from a propyl haloacetate, effectively protecting the amino group of a glycine ester.

The phthalimide group is valued for its high stability under a wide range of reaction conditions, including acidic environments, oxidations, and many catalytic processes. thieme-connect.deacs.org This stability allows for extensive chemical modifications on other parts of the molecule without compromising the protected amine. When the synthetic sequence is complete, the amine can be liberated through a deprotection step. Common methods for cleaving the phthalimide group include treatment with hydrazine (B178648) (the Ing-Manske procedure), sodium borohydride followed by acetic acid, or alkanolamines like monoethanolamine at elevated temperatures. thieme-connect.degoogle.comorganic-chemistry.orgchemicalbook.com

| Deprotection Reagent | Conditions | Key Advantage | Reference |

|---|---|---|---|

| Hydrazine (NH₂NH₂) | Typically in refluxing ethanol | Mild, efficient, and the most common method for phthalimide cleavage. thieme-connect.de | |

| Sodium Borohydride (NaBH₄) then Acetic Acid | Two-stage, one-flask process | Avoids the use of hydrazine; proceeds without loss of optical activity for chiral centers. organic-chemistry.orgchemicalbook.com | |

| Monoethanolamine | Heating (60-100 °C) | Acts as both solvent and reactant, offering a simple workup. google.comgoogle.com |

Building Blocks for Diverse Heterocyclic and Chiral Architectures

Heterocyclic compounds, which contain atoms of at least two different elements in a ring, are fundamental components of many pharmaceuticals, natural products, and materials. ossila.comnih.govsigmaaldrich.comsrdorganics.com this compound is itself a heterocyclic compound and serves as a valuable building block for the synthesis of more complex heterocyclic and chiral structures.

The isoindoline-1,3-dione core can be retained as a key structural feature in the final product or can act as a precursor to other heterocyclic systems. For example, derivatives of N-phthaloyl amino acids have been utilized in the synthesis of various nitrogen-containing heterocycles. ekb.eg The presence of both the phthalimide and the propyl acetate groups allows for a range of synthetic manipulations to build fused ring systems or to attach the glycine-derived unit to other heterocyclic scaffolds.

In the realm of asymmetric synthesis, chirality is of paramount importance for designing molecules with specific biological functions. nih.govnih.gov N-phthaloyl protected amino acids and their derivatives are frequently used as chiral building blocks. The phthalimide group can play a role in directing the stereochemical outcome of a reaction. nih.gov For instance, N-phthaloyl-(S)-aminoacyl chlorides have been successfully employed as chiral reagents to achieve high enantiomeric excess in the formation of new stereocenters. ekb.eg While this compound is not chiral itself, it serves as a precursor to chiral derivatives through asymmetric modification of the acetate backbone, making it a foundational component in the construction of chiral architectures.

Exploitation in Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies where a single reaction setup initiates a sequence of intramolecular or intermolecular transformations, leading to the formation of complex products without the need to isolate intermediates. buchler-gmbh.com These processes are valued for their atom economy, reduced waste, and ability to rapidly build molecular complexity.

The functional groups within this compound make it a potential substrate for such sophisticated reaction sequences. The phthalimide moiety, in particular, has been shown to participate in photoinitiated domino reactions. Research on N-substituted phthalimides has demonstrated that photochemical excitation can trigger an initial intramolecular hydrogen abstraction, which then initiates a subsequent cascade of thermal and/or further photochemical steps. nih.gov For example, the irradiation of N-(adamantyl)phthalimides leads to a domino sequence involving two intramolecular hydrogen abstractions, ultimately forming complex hexacyclic benzazepine products stereospecifically. nih.gov

While specific examples detailing the use of this compound in cascade reactions are not extensively documented, the known reactivity of the N-phthalimide core suggests its suitability for such transformations. The ester group could be designed to participate in the cascade following an initial triggering event at the phthalimide or the acetate alpha-position, enabling the rapid construction of intricate molecular frameworks from this versatile starting material.

Future Research Trajectories and Innovations in 1,3 Dioxoisoindolin 2 Yl Acetate Chemistry

Development of Asymmetric Synthetic Methodologies

The creation of chiral molecules with specific three-dimensional arrangements is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Asymmetric synthesis, which selectively produces one enantiomer over the other, is therefore a primary focus for the future of propyl 2-(1,3-dioxoisoindolin-2-yl)acetate and related compounds.

A significant area of research involves the asymmetric hydrogenation of N-phthaloyl dehydroamino acid esters. acs.orgnih.gov Studies have demonstrated that using chiral catalyst systems, such as those based on rhodium with specific phosphine (B1218219) ligands like TangPhos, can achieve excellent enantioselectivities, often up to 99% enantiomeric excess (ee). nih.gov This method provides a reliable pathway to chiral N-phthaloyl amino acid esters, which are valuable precursors for complex molecules. acs.org Future work will likely focus on developing more cost-effective and robust catalysts, potentially using earth-abundant metals, to make these processes more applicable on an industrial scale.

Another promising direction is the use of chiral organocatalysts. rsc.org These metal-free catalysts are often less toxic, less sensitive to air and moisture, and more environmentally friendly than their transition-metal counterparts. rsc.org While the application of chiral organocatalysts in producing enantioselective phthalimides is still an emerging area, it holds significant potential for creating complex chiral structures with high precision. rsc.org The development of novel reagents, such as a phthalimide-based-SSCF3 reagent, has also enabled asymmetric dithiotrifluoromethylation of β-keto esters with excellent enantioselectivity when paired with cinchona-alkaloid-based catalysts. rsc.org

| Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |

| Rh/TangPhos | N-phthaloyl dehydroamino acid esters | Up to 99% | nih.gov |

| (DHQD)2PHAL | β-keto esters with Phthalimide-SSCF3 | Good to Excellent | rsc.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Improving the selectivity and efficiency of reactions that form or modify the 1,3-dioxoisoindolin-2-yl acetate (B1210297) scaffold is a key objective. This involves moving beyond traditional methods, like the Gabriel synthesis, which often require harsh conditions, and exploring modern catalytic systems. thermofisher.comwikipedia.org

Transition-Metal Catalysis: Transition metals such as palladium, rhodium, nickel, and copper are at the forefront of developing new synthetic routes. rsc.orgresearchgate.netdicp.ac.cn Nickel-catalyzed decarbonylative coupling, for example, allows for the synthesis of ortho-substituted benzamides from phthalimides and boronic acids, tolerating a wide range of functional groups. researchgate.net Palladium-catalyzed reactions offer pathways to create N-aryl and N-alkyl phthalimides with high selectivity. acs.org Future research will likely explore combining these catalysts to create tandem or cascade reactions that can build molecular complexity in a single step.

Organocatalysis and Photoredox Catalysis: Organocatalysis presents a greener alternative to metal-based systems. rsc.org N-heterocyclic carbenes, for instance, have been used for the atroposelective synthesis of N-Aryl phthalimides. nih.gov Visible-light photoredox catalysis has also emerged as a powerful tool. acs.org This method uses light to initiate single-electron transfer processes, enabling reactions under exceptionally mild conditions. acs.org For example, organophotoredox catalysis can facilitate a redox-neutral cascade involving N-(acyloxy)phthalimides to produce complex alkenylated products. rsc.org A ruthenium-based photoredox catalyst has been shown to efficiently catalyze dual decarboxylative couplings between alkenyl carboxylic acids and N-(acyloxy)phthalimides. rsc.org This approach allows for the use of various aliphatic carboxylic acids, including α-amino acids, as substrates under mild conditions. rsc.org

| Catalysis Type | Catalyst/Reagent Example | Transformation | Key Advantage |

| Transition-Metal | Nickel complexes | Decarbonylative coupling of phthalimides | Broad functional group tolerance |

| Transition-Metal | Palladium complexes | Carbonylative cyclization of benzamides | High selectivity for N-aryl/alkyl phthalimides |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Atroposelective synthesis of N-Aryl phthalimides | Metal-free, mild conditions |

| Photoredox Catalysis | Ruthenium complexes, Organic Dyes | Decarboxylative couplings, Alkylaminations | Uses visible light, high efficiency, mild conditions |

Integration with Advanced Reaction Technologies (e.g., Flow Chemistry, Microfluidics)

To enhance reaction efficiency, safety, and scalability, researchers are increasingly integrating synthetic routes for phthalimide (B116566) derivatives with advanced technologies like flow chemistry and microfluidics.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including superior control over reaction parameters like temperature and mixing, improved safety when handling hazardous intermediates, and easier scalability. bohrium.com For photochemical reactions involving phthalimide derivatives, flow reactors ensure uniform irradiation, leading to higher efficiency and reproducibility. nih.gov This technology is ideal for optimizing reaction conditions quickly and can facilitate the discovery of new reactivity patterns that are not accessible in batch mode. nih.gov

Microfluidics: Microfluidic systems, which handle very small fluid volumes in channels with sub-millimeter dimensions, provide an excellent platform for high-throughput screening and reaction optimization. researchgate.net These systems allow for rapid testing of various catalysts, solvents, and temperatures using minimal amounts of reagents. arxiv.org For instance, microfluidic platforms have been used to screen the anti-angiogenic activity of novel phthalimide derivatives in a 3D cell culture model, demonstrating their utility in accelerating biological evaluation. frontiersin.org Automated droplet microfluidic systems can be used to optimize complex catalytic reactions, such as Suzuki-Miyaura cross-couplings, by efficiently screening both discrete and continuous variables. researchgate.net

Bio-Inspired Synthesis and Biocatalysis

Harnessing enzymes and biological principles for chemical synthesis offers a powerful route to producing complex molecules with high selectivity and under environmentally benign conditions.

Biocatalysis: Lipases are a class of enzymes that have shown considerable promise in the synthesis and modification of phthalimide-containing esters. nih.gov For example, immobilized lipases can catalyze the hydrolysis of methyl or ethyl esters of phthalimide derivatives to produce the corresponding carboxylic acids. nih.gov This enzymatic approach can be highly selective, targeting specific ester groups within a complex molecule. nih.gov Lipase-catalyzed reactions are also used for the stereoselective acylation of alcohols and the resolution of racemic mixtures, which is crucial for producing enantiomerically pure drug intermediates. mdpi.com Research has shown that lipases like Novozym 435 can effectively catalyze the synthesis of esters from phthalic acids, although the reaction rates can be influenced by the structure of the substrates. researchgate.net

Future work in this area will focus on enzyme engineering to create biocatalysts with tailored substrate specificities and enhanced stability. The goal is to develop enzymatic routes that can replace traditional chemical steps, leading to greener and more efficient manufacturing processes for compounds like this compound.

| Enzyme | Reaction Type | Substrate Example | Advantage |

| Lipozyme RM IM | Hydrolysis | 4-ethyl-[2-(1,3-dioxo-1,3-dihydro-2-isoindoylyl)]-phenoxyacetic methyl ester | High selectivity for producing desired acid |

| Novozym 435 | Esterification / Hydrolysis | Dimethyl phthalates, γ-nitro esters | Effective for both synthesis and chiral resolutions |

Machine Learning and Artificial Intelligence-Driven Molecular Design and Synthesis Planning

The integration of machine learning (ML) and artificial intelligence (AI) is set to transform the landscape of chemical synthesis and drug discovery. arxiv.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes. nih.govarxiv.org

Molecular Design and Retrosynthesis: AI algorithms can be used to design novel derivatives of this compound with desired biological activities. By learning from existing structure-activity relationship data, these models can propose new molecules with improved potency or selectivity. mdpi.com Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials, is a particularly promising application of AI. arxiv.orgjelsciences.com AI-driven platforms can propose multiple synthetic pathways, helping chemists to identify the most efficient and cost-effective route. semanticscholar.org

Reaction Optimization: ML models are increasingly used to optimize reaction conditions. beilstein-journals.org By training on experimental data, algorithms can predict how variables like catalyst choice, solvent, temperature, and reactant concentrations will affect the yield and purity of a reaction. nih.gov Active learning, a strategy where the algorithm intelligently selects the next experiments to perform, can significantly accelerate the optimization process, often requiring far fewer experiments than traditional methods. duke.edunih.gov This approach allows for the rapid identification of optimal conditions for complex reactions, including the N-alkylation steps common in phthalimide chemistry. nih.gov

The future synergy between AI, automated high-throughput experimentation, and flow chemistry will create powerful, self-optimizing platforms for chemical synthesis, dramatically accelerating the discovery and development of new molecules in the 1,3-dioxoisoindolin-2-yl acetate family. nih.govbeilstein-journals.org

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Radiation source : MoKα (λ = 0.7107 Å) for high-resolution data.

- Temperature : 150 K to minimize thermal motion artifacts .

- Software : SHELXS/SHELXL for structure solution/refinement, with WinGX for data processing .

- Validation : Check R-factor convergence (e.g., R < 0.05 for high-quality data) and residual electron density maps .

Q. How can hydrogen bonding patterns in this compound be systematically analyzed?

- Approach : Use graph set analysis (GSA) to classify hydrogen bonds (e.g., D–H···A motifs). Tools like PLATON or Mercury calculate bond distances/angles and identify π–π stacking. For example, in related analogs, N–H···O and C–H···O interactions form 3D networks, while C–H···π contacts stabilize layered packing .

Q. What spectroscopic techniques are essential for characterizing synthetic intermediates?

- Key Techniques :

- NMR : H and C NMR to confirm ester/amide bond formation.

- FT-IR : Peaks at ~1700–1750 cm for carbonyl groups (dioxoisoindolin and acetate moieties) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., anisotropic displacement parameters) be resolved during refinement?

- Strategy :

- Parameter Constraints : Apply ISOR or DELU restraints in SHELXL to suppress unrealistic thermal motion .

- Validation Tools : Use CheckCIF to flag outliers (e.g., ADP ratios > 3). For example, in related structures, β angles near 100° in monoclinic systems require careful handling to avoid overfitting .

- Data Curation : Cross-validate with spectroscopic data (e.g., IR/Raman) to confirm bond lengths/angles .

Q. What experimental design optimizes co-crystallization of this compound with APIs (Active Pharmaceutical Ingredients)?

- Protocol :

- Solvent Selection : Use ethanol/water mixtures (e.g., 30 mL ethanol with glacial acetic acid catalyst) to balance solubility and nucleation .

- Stoichiometry : Start with 1:1 molar ratios of the compound and API (e.g., imidazole derivatives) to favor co-crystal formation.

- Screening : High-throughput methods (e.g., slurry crystallization) combined with PXRD to identify polymorphs .

Q. How do π–π stacking interactions influence the stability of its crystal lattice?

- Analysis : Calculate centroid-to-centroid distances (Cg···Cg) using PLATON. In analogs, distances of 3.47–3.73 Å between isoindolin/imidazole rings indicate moderate stacking, contributing to melting point elevation (e.g., >200°C) .

Q. What computational tools are most effective for modeling its reactivity in nucleophilic substitutions?

- Tools :

- DFT : Gaussian or ORCA to calculate Fukui indices for electrophilic sites (e.g., carbonyl carbons).

- MD Simulations : GROMACS for solvent effects on acetate group reactivity .

Q. How can anisotropic displacement parameters (ADPs) differentiate static disorder from dynamic motion?

- Guidelines :

- Ellipsoid Geometry : Elongated ellipsoids along specific axes suggest dynamic motion (e.g., rotating propyl groups).

- Comparison : Cross-reference with variable-temperature XRD data. For example, ADPs < 0.3 Å at 150 K indicate minimal disorder .

Methodological Notes

- Software Recommendations : Prefer SHELXL over alternative refiners (e.g., CRYSTALS) for high-Z′ structures due to robust restraint options .

- Synthetic Pitfalls : Avoid prolonged reflux in protic solvents to prevent ester hydrolysis. Monitor via TLC (cyclohexane:ethyl acetate = 1:1) .

- Data Reproducibility : Deposit CIF files in the Cambridge Structural Database (CSD) with full refinement details for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.